1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride
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Overview
Description
1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride is a chemical compound with the empirical formula C10H24Cl2N2O and a molecular weight of 259.22 . This compound is known for its unique structure, which includes a pyrrolidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It finds applications in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride stands out due to its unique structure and properties. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and overall structure.
Methylamino compounds: These compounds contain the methylamino group but may have different core structures.
Properties
Molecular Formula |
C10H24Cl2N2O |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
1-[3-methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-8(2)10(11-3)7-12-5-4-9(13)6-12;;/h8-11,13H,4-7H2,1-3H3;2*1H |
InChI Key |
SGQCMMXWOFMOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN1CCC(C1)O)NC.Cl.Cl |
Origin of Product |
United States |
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